molecular formula C20H15N5 B055442 N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide CAS No. 118112-10-0

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide

Cat. No.: B055442
CAS No.: 118112-10-0
M. Wt: 325.4 g/mol
InChI Key: VZJMIYLTPATHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is an essential component in various biological processes, including signal transduction and metabolism. Vernine is known for its neuroprotective properties and is released in the brain under both physiological and pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vernine can be synthesized through several methods. One common approach involves the reaction of guanine with ribose in the presence of an acid catalyst to form the β-N9-glycosidic bond . The reaction typically requires controlled temperatures and pH levels to ensure the correct formation of the nucleoside.

Industrial Production Methods: Industrial production of vernine often involves fermentation processes using microorganisms that naturally produce nucleosides. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate and purify vernine .

Chemical Reactions Analysis

Types of Reactions: Vernine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Phosphorylation: Phosphorylation reactions typically require ATP and specific kinases.

    Hydrolysis: Acidic or enzymatic conditions are often used for hydrolysis reactions.

Major Products Formed:

    Oxidation: GMP and cGMP.

    Phosphorylation: GMP, cGMP, GDP, and GTP.

    Hydrolysis: Guanine and ribose.

Comparison with Similar Compounds

Vernine is similar to other purine nucleosides such as adenosine, inosine, and cytidine. it has unique properties that distinguish it from these compounds:

Properties

CAS No.

118112-10-0

Molecular Formula

C20H15N5

Molecular Weight

325.4 g/mol

IUPAC Name

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide

InChI

InChI=1S/C20H15N5/c21-19(17-10-4-6-12-23-17)25-20-15-8-2-1-7-14(15)13-18(24-20)16-9-3-5-11-22-16/h1-13H,(H2,21,24,25)

InChI Key

VZJMIYLTPATHJF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N=C2/N=C(\C3=CC=CC=N3)/N)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4

Key on ui other cas no.

118112-10-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.